molecular formula C14H12N2O3S3 B2773242 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol CAS No. 860785-64-4

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol

Cat. No.: B2773242
CAS No.: 860785-64-4
M. Wt: 352.44
InChI Key: RWDCBCBLBJLQKL-UHFFFAOYSA-N
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Description

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol is a complex organic compound that features a thiazole ring system substituted with a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol typically involves the formation of the thiazole ring followed by the introduction of the methylsulfonylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers .

Scientific Research Applications

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol is a complex organic compound characterized by its thiazole ring system and potential bioactive properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3S3, with a molecular weight of 352.45 g/mol. The compound features a thiazole core substituted with a methylsulfonyl group, which plays a crucial role in its biological activity.

PropertyValue
IUPAC Name2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Molecular Weight352.45 g/mol
CAS Number860785-64-4

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial activity of thiazolidinones against Staphylococcus epidermidis, suggesting that the presence of electron-donating groups enhances their efficacy against pathogens .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For example, molecular docking studies have indicated that similar thiazole derivatives can effectively bind to acetylcholinesterase (AChE), which is implicated in neuroinflammation and Alzheimer’s disease . This inhibition could provide therapeutic benefits in managing inflammatory conditions.

Anticancer Potential

Thiazole derivatives have shown promising results in anticancer research. A review noted that certain thiazole compounds exhibited cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the anticancer activity of these compounds . For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against cancer cells.

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating the effects of thiazolidinones on AChE activity, it was found that specific derivatives could inhibit enzyme activity with IC50 values ranging from 3.11 μM to 55.36 μM depending on the specific compound and isoform tested. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Cytotoxicity Against Cancer Cells

Another research effort focused on the cytotoxic effects of various thiazole-bearing compounds against cancer cell lines. The study reported IC50 values indicating significant growth inhibition in HT29 cells, highlighting the potential of these compounds as anticancer agents . The presence of specific substituents on the thiazole ring was crucial for enhancing their cytotoxic activity.

The mechanism by which this compound exerts its biological effects likely involves interactions with key molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. For example, it may inhibit AChE or other enzymes linked to inflammatory responses .

Properties

IUPAC Name

2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-22(18,19)10-4-2-9(3-5-10)11-7-20-13(15-11)6-14-16-12(17)8-21-14/h2-5,7-8,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCBCBLBJLQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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